6-ヒドラジニルニコチンアミド

説明

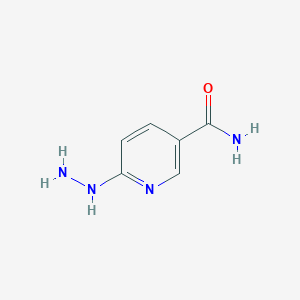

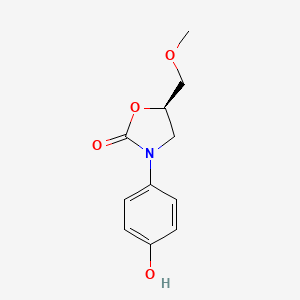

6-Hydrazinylnicotinamide is a chemical compound with the molecular formula C6H8N4O . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Synthesis Analysis

The synthesis of 6-Hydrazinylnicotinamide involves various chemical reactions. For instance, it has been used to synthesize a molecule of the cyclo-D-Tyr-D-[NMe]Orn[HYNIC]-Arg-Nal-Gly type . This molecule could be useful as an additional anchoring site to hydrophobic regions of the CXCR4 molecule .

Molecular Structure Analysis

The molecular structure of 6-Hydrazinylnicotinamide is determined by single-crystal X-ray diffraction (SC-XRD) analysis . This method requires considerable crystal growth and expertise .

Chemical Reactions Analysis

6-Hydrazinylnicotinamide participates in various chemical reactions. For example, it has been used in the synthesis of new heteroaryl-linked pyridinohydrazones . It has also been used in the preparation of 99mTc-/177Lu-CXCR4-L radiotracers .

科学的研究の応用

6-ヒドラジニルニコチンアミド: 科学研究における応用に関する包括的な分析:

スキンケアにおける生化学的メカニズム

6-ヒドラジニルニコチンアミドは、スキンケアにおけるその進化する役割、特に作用する生化学的メカニズムに焦点を当てて、批判的に評価されてきました。 それは、皮膚の健康のための新しい適応を探求し、ダーマルフィラーと代替注入製剤における潜在的な用途を持っています .

ペプチド誘導体の合成

この化合物は、シクロ-D-Tyr-D-[NMe]Orn[HYNIC]-Arg-Nal-Glyなどの分子を合成するために使用され、これは特定の分子の疎水性領域に対する追加のアンカー部位として、および相互作用目的のための正の共鳴電荷を持つ化学基として役立つ可能性があります .

抗菌剤

一連の直鎖状ジペプチド誘導体は、N-(2-(2-ヒドラジニル-2-オキソエチルアミノ)-2-オキソエチル)ニコチンアミドの合成を通じて抗菌剤として調製および評価され、新しい抗菌物質の開発におけるその有用性を示しています .

医学研究とエビデンス合成

医学研究のより広い範囲では、6-ヒドラジニルニコチンアミドは、健康介入の効果と費用対効果に関する質の高い証拠を合成する際に関係している可能性がありますが、この用途に関する具体的な詳細は容易には入手できません .

治療的使用とNAD+前駆体研究

6-ヒドラジニルニコチンアミドに直接関連していませんが、ニコチンアミドリボシドなどの関連化合物は、その治療的使用とNAD+の前駆体としての研究が行われており、6-ヒドラジニルニコチンアミドが同様の研究で関心の対象となる可能性を示唆しています .

作用機序

Target of Action

6-Hydrazinylnicotinamide primarily targets the Glucose-6-phosphate dehydrogenase (G6PD) enzyme . G6PD is a crucial enzyme in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate, a precursor for the synthesis of nucleotides .

Mode of Action

6-Hydrazinylnicotinamide acts as a competitive inhibitor of the G6PD enzyme . It competes with the natural substrate, NADP+, for the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of the pentose phosphate pathway, leading to significant changes in cellular metabolism .

Biochemical Pathways

The primary biochemical pathway affected by 6-Hydrazinylnicotinamide is the pentose phosphate pathway . By inhibiting G6PD, 6-Hydrazinylnicotinamide reduces the production of NADPH, a critical molecule for various cellular processes, including the neutralization of reactive oxygen species and the synthesis of lipids . This disruption can lead to oxidative stress and altered lipid metabolism .

Pharmacokinetics

Given its structural similarity to nicotinamide, it may share similar adme properties

Result of Action

The inhibition of G6PD by 6-Hydrazinylnicotinamide can lead to ATP depletion and increased levels of reactive oxygen species (ROS) in cells . This can cause cellular stress and potentially lead to cell death . In cancer cells, 6-Hydrazinylnicotinamide has been shown to synergize with DNA-crosslinking chemotherapy agents, such as cisplatin, to enhance their cytotoxic effects .

特性

IUPAC Name |

6-hydrazinylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-6(11)4-1-2-5(10-8)9-3-4/h1-3H,8H2,(H2,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNXJRVXHHTIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469784 | |

| Record name | 3-Pyridinecarboxamide, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69879-23-8 | |

| Record name | 6-Hydrazinonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69879-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxamide, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydrazinylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL](/img/structure/B1624294.png)

![4-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B1624296.png)

![{[4-(Thiolanylmethyl)phenyl]methyl}thiolane, chloride, chloride](/img/structure/B1624303.png)

![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)